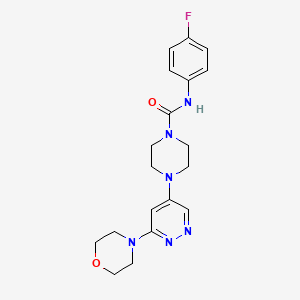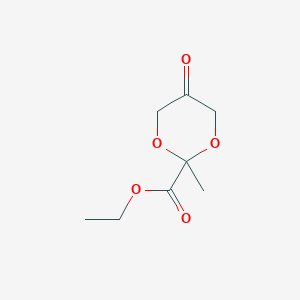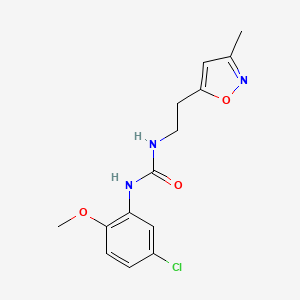![molecular formula C16H19Cl2N3O B2622658 N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide CAS No. 1209716-82-4](/img/structure/B2622658.png)
N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide, also known as compound 14, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can disrupt these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 14 has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anticancer properties, N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 has also been investigated for its potential anti-inflammatory and analgesic effects. Studies have shown that N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 in lab experiments is its specificity for CK2 inhibition. This allows for targeted inhibition of CK2 and reduces the potential for off-target effects. However, one limitation of using N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the scientific research of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14. One potential direction is the investigation of its potential therapeutic applications in other diseases such as neurodegenerative diseases and infectious diseases. Additionally, further studies can be conducted to optimize the synthesis method of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 and improve its solubility for use in various experimental setups. Overall, the scientific research on N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 shows promising potential for its use in various therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 involves the reaction of 1-cyanocycloheptanecarboxylic acid with 2,5-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide is then purified through column chromatography to obtain pure N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14.
Aplicaciones Científicas De Investigación
Compound 14 has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide is in cancer research. Studies have shown that N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-5-6-13(18)14(9-12)20-10-15(22)21-16(11-19)7-3-1-2-4-8-16/h5-6,9,20H,1-4,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMPVZOXVRSXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)


![3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2622584.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)
![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)




![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2622596.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)